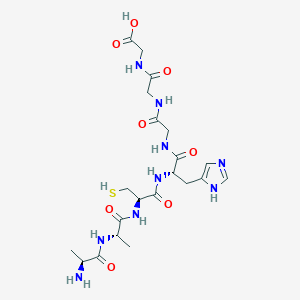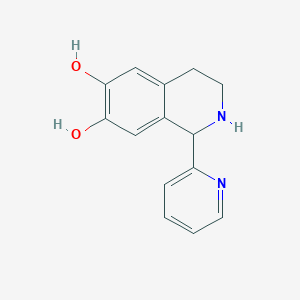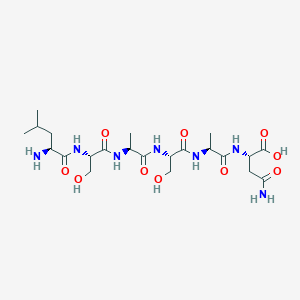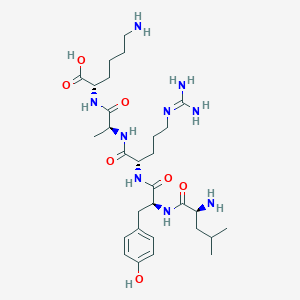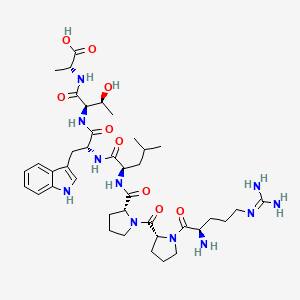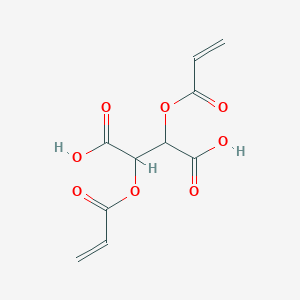![molecular formula C19H13N3O2S B12585674 2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) CAS No. 600729-72-4](/img/structure/B12585674.png)
2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is a complex organic compound that features a pyridine core substituted with thiophene and pyridine-1-oxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can be achieved through a multicomponent Chichibabin pyridine synthesis reaction. This involves the reaction of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is typically carried out at room temperature for about an hour, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine-1-oxide groups can be reduced to pyridine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) involves its ability to coordinate with metal ions, forming stable complexes. This coordination can alter the electronic properties of the compound, making it useful as a fluorescent sensor. The molecular targets include metal ions such as Fe³⁺, and the pathways involved are primarily related to the formation of coordination complexes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)pyridine: A simpler analog with similar coordination properties.
2,2’6’,2’'-Terpyridine: Another pyridine-based ligand with applications in coordination chemistry.
Uniqueness
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is unique due to its combination of thiophene and pyridine-1-oxide groups, which provide distinct electronic and photophysical properties. This makes it particularly useful in applications requiring selective fluorescent sensing and coordination with metal ions .
Properties
CAS No. |
600729-72-4 |
|---|---|
Molecular Formula |
C19H13N3O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2,6-bis(1-oxidopyridin-1-ium-2-yl)-4-thiophen-2-ylpyridine |
InChI |
InChI=1S/C19H13N3O2S/c23-21-9-3-1-6-17(21)15-12-14(19-8-5-11-25-19)13-16(20-15)18-7-2-4-10-22(18)24/h1-13H |
InChI Key |
FNKPCHYJYZGCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=CC(=CC(=N2)C3=CC=CC=[N+]3[O-])C4=CC=CS4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)](/img/structure/B12585591.png)
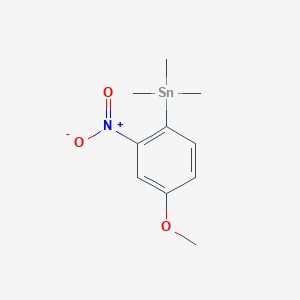
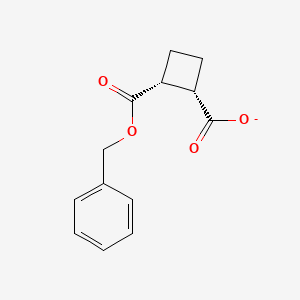

![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
